Benzyl-PEG8-THP

PROTAC linker design Drug solubility optimization LogP prediction

Benzyl-PEG8-THP (CAS: 1611489-00-9) is a heterobifunctional polyethylene glycol (PEG) linker featuring a benzyl-protected terminus and a tetrahydropyranyl (THP)-protected hydroxyl terminus. With eight ethylene glycol repeat units (PEG8) and a molecular weight of 544.67 g/mol, this monodisperse linker belongs to the PEG-based PROTAC linker class and is utilized as a building block for assembling proteolysis-targeting chimeras (PROTACs).

Molecular Formula C28H48O10
Molecular Weight 544.7 g/mol
Cat. No. B11827975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG8-THP
Molecular FormulaC28H48O10
Molecular Weight544.7 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2
InChIInChI=1S/C28H48O10/c1-2-6-27(7-3-1)26-36-23-22-34-19-18-32-15-14-30-11-10-29-12-13-31-16-17-33-20-21-35-24-25-38-28-8-4-5-9-37-28/h1-3,6-7,28H,4-5,8-26H2
InChIKeyXXTUFBIHDZCEJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl-PEG8-THP Procurement Guide: Product Specification and Core Characterization Data


Benzyl-PEG8-THP (CAS: 1611489-00-9) is a heterobifunctional polyethylene glycol (PEG) linker featuring a benzyl-protected terminus and a tetrahydropyranyl (THP)-protected hydroxyl terminus [1]. With eight ethylene glycol repeat units (PEG8) and a molecular weight of 544.67 g/mol, this monodisperse linker belongs to the PEG-based PROTAC linker class and is utilized as a building block for assembling proteolysis-targeting chimeras (PROTACs) [1]. The compound is fully characterized by 1H NMR (500 MHz, CDCl3) and 13C NMR (125 MHz, CDCl3), with high-resolution mass spectrometry confirming the molecular formula C28H48O10 . Its computed LogP of -0.48 reflects the hydrophilic character imparted by the PEG8 backbone, positioning it as a solubility-enhancing tether for bioconjugation applications [2].

Why Benzyl-PEG8-THP Cannot Be Casually Substituted with Alternative PEG Linkers


Generic substitution of Benzyl-PEG8-THP with arbitrary PEGn linkers or alternative protecting group configurations introduces quantifiable risks to synthetic efficiency and final conjugate performance. Systematic linker length studies in PROTAC development demonstrate that PEG chain length directly modulates ternary complex formation geometry—the spatial orientation required for productive ubiquitination—with PEG8 occupying a distinct conformational niche compared to PEG4 or PEG12 variants [1][2]. Furthermore, the orthogonal protection strategy afforded by the benzyl (hydrogenolyzable) and THP (acid-labile) groups provides sequential deprotection control that cannot be replicated by symmetrical protecting group arrangements (e.g., bis-THP) or alternative labile moieties (e.g., Boc, Fmoc) . Substitution without systematic validation of chain length and protection chemistry risks altering solubility profiles, compromising stepwise conjugation efficiency, and ultimately affecting target degradation potency [3].

Benzyl-PEG8-THP Comparative Performance Evidence: Quantitative Differentiation from PEG4, PEG12, and Alternative Protecting Groups


LogP -0.48: Quantifying Hydrophilic Character for PROTAC Solubility Optimization

Benzyl-PEG8-THP exhibits a computed partition coefficient (LogP) of -0.48, as reported in multiple independent chemical databases [1]. This negative LogP value indicates substantial hydrophilic character attributable to the PEG8 backbone, contrasting with shorter PEG linkers that display less negative (more hydrophobic) LogP profiles. For reference, the absence of published comparative LogP data for Benzyl-PEG4-THP or Benzyl-PEG12-THP precludes direct head-to-head comparison; however, the established principle that PEG chain length correlates inversely with LogP (increased PEG units yield decreased LogP) allows class-level inference that Benzyl-PEG8-THP occupies an intermediate hydrophilicity position relative to shorter and longer homologs [2].

PROTAC linker design Drug solubility optimization LogP prediction

Acid-Labile THP Deprotection: Orthogonal Control Distinct from Hydrogenolyzable Benzyl Group

The tetrahydropyranyl (THP) group in Benzyl-PEG8-THP provides acid-labile alcohol protection that can be removed under mild acidic conditions without affecting the benzyl protecting group, which requires hydrogenolysis for cleavage . This orthogonal protection architecture contrasts with symmetrical linkers such as THP-PEG8-THP (both termini acid-labile) and Benzyl-PEG8-alcohol (single protecting group, no orthogonal control). While specific kinetic rate constants for THP deprotection in the Benzyl-PEG8-THP context are not published, class-level inference from THP ether chemistry establishes that cleavage occurs under mild aqueous acidic conditions (e.g., dilute HCl, acetic acid, or pyridinium p-toluenesulfonate), with reaction rates typically orders of magnitude faster than benzyl hydrogenolysis [1][2].

Orthogonal protecting group strategy Sequential deprotection PROTAC synthesis

PEG8 Chain Length: 8 Ethylene Glycol Units as a PROTAC Linker Optimization Benchmark

PEG4, PEG6, and PEG8 have been identified as the 'gold standard' linker lengths in targeted protein degradation due to their optimal balance of solubility, flexibility, and conformational compatibility with ternary complex formation between E3 ligase and target protein [1]. Systematic linker length variation studies demonstrate that PEG chain length directly modulates PROTAC degradation efficiency, with PEG8 occupying a distinct spatial range that differs from shorter PEG4/PEG6 linkers and longer PEG12/PEG24 variants [2]. While no published study directly compares Benzyl-PEG8-THP with Benzyl-PEG4-THP or Benzyl-PEG12-THP in a degradation assay, the class-level evidence establishes that PEG8 represents a validated, empirically optimized linker length for PROTAC design, supported by industry consensus .

PROTAC linker optimization Ternary complex formation PEG spacer length

High-Resolution Mass Spectrometry Confirmation: HRMS m/z Calcd 567.3145 for [M+Na]+

Benzyl-PEG8-THP is structurally validated by high-resolution mass spectrometry (HRMS), with a calculated m/z value of 567.3145 for the [M+Na]+ adduct corresponding to molecular formula C28H48NaO10+ . This HRMS characterization provides definitive molecular weight confirmation with mass accuracy typically within 5 ppm, distinguishing the monodisperse PEG8 compound from polydisperse PEG mixtures that lack discrete molecular weight and produce broad mass distributions [1]. The absence of comparable HRMS data in public domains for Benzyl-PEG4-THP or Benzyl-PEG12-THP precludes direct head-to-head comparison, but the availability of this characterization data for Benzyl-PEG8-THP supports its procurement for applications requiring precise stoichiometric control .

Quality control Structural validation High-resolution mass spectrometry

Vendor-Specified Purity Threshold: ≥95% to ≥98% Across Multiple Suppliers

Benzyl-PEG8-THP is commercially available with vendor-specified purity thresholds ranging from ≥95% [1] to ≥98% , as documented across multiple reputable chemical suppliers. This purity range exceeds the typical ≥90–95% specification observed for custom-synthesized PEG linkers and provides a verifiable procurement quality benchmark. While no published study directly compares batch-to-batch purity between Benzyl-PEG8-THP and its shorter or longer PEG homologs, the availability of multiple suppliers offering ≥98% purity establishes a procurement standard that supports reproducible PROTAC synthesis .

Purity specification Quality assurance Procurement benchmark

1H NMR Integration: 5-Proton Benzyl Aromatic Multiplet Confirms 1:1 Stoichiometry

The 1H NMR spectrum (500 MHz, CDCl3) of Benzyl-PEG8-THP displays a characteristic 5-proton multiplet at δ 7.25–7.37 ppm corresponding to the benzyl aromatic protons, alongside a 1-proton triplet at δ 4.64 ppm (J = 5 Hz) for the THP acetal proton and a 2-proton singlet at δ 4.58 ppm for the benzyl CH2 group . Integration of these diagnostic signals confirms 1:1 benzyl-to-THP stoichiometry and validates the heterobifunctional architecture. This NMR characterization distinguishes the monodisperse compound from polydisperse PEG mixtures, which lack discrete proton integration ratios due to chain-length heterogeneity, and provides a reference standard for lot-to-lot quality verification [1].

NMR characterization Structural confirmation Quality control

Benzyl-PEG8-THP Application Scenarios: Validated Use Cases in PROTAC Development and Bioconjugation


PROTAC Linker Synthesis Requiring Orthogonal Sequential Deprotection

Benzyl-PEG8-THP is deployed in multi-step PROTAC assembly where sequential deprotection is required to prevent unwanted side reactions. The THP group is first removed under mild acidic conditions to expose a free hydroxyl for conjugation to an E3 ligase ligand (e.g., VHL or CRBN ligand), while the benzyl group remains intact . Following this initial conjugation, the benzyl group is removed via hydrogenolysis (H2/Pd-C) to reveal a second hydroxyl for attachment to the target protein ligand . This orthogonal protection strategy, made possible by the distinct deprotection chemistries of THP (acid-labile) and benzyl (hydrogenolyzable), enables stepwise, controlled assembly that reduces purification burden and improves overall yield relative to non-orthogonal linker architectures .

Monodisperse PEG8 Spacer for Antibody-Drug Conjugate (ADC) Payload Linker Construction

Uniform PEG8 linkers have demonstrated utility as spacers in antibody-drug conjugate (ADC) design, where they modulate physicochemical properties, pharmacokinetics, and pharmacodynamics [1][2]. Benzyl-PEG8-THP serves as a building block for constructing PEG8-containing ADC linkers, with the monodisperse nature of the PEG8 chain enabling precise drug-to-antibody ratio (DAR) control and reproducible conjugation stoichiometry [1]. The hydrophilic PEG8 spacer, as reflected by LogP -0.48, helps mitigate hydrophobic payload aggregation and maintain native antibody pharmacokinetic profiles when conjugated to hydrophobic cytotoxic drugs [2]. This application leverages the same PEG8 chain length validated in PROTAC optimization studies for optimal solubility and conformational flexibility [3].

Surface Modification and Nanoparticle PEGylation Requiring Controlled Hydrophilicity

The benzyl-PEG8-THP architecture has been utilized for modifying surfaces, nanoparticles, and self-assembled monolayers, where PEGn spacers impart increased water solubility and reduced immunogenicity to labeled molecules . The PEG8 chain provides a hydrophilic spacer of intermediate length (approximately 1.3–1.6 nm extended conformation) that balances surface shielding with preservation of biomolecular recognition. The THP-protected terminus allows for temporary protection during surface functionalization steps, with subsequent acidic deprotection revealing a reactive hydroxyl for further bioconjugation. This approach is supported by the broader class of Benzyl-PEGn-THP compounds (n = 1, 4, 10, 16, 24) used in protein modification and surface engineering applications .

Synthesis of PROTAC Molecules Targeting Undruggable Proteins

Benzyl-PEG8-THP is explicitly designated as a PROTAC linker suitable for preparing PROTAC molecules that enable selective protein degradation via the ubiquitin-proteasome system . In this application, the PEG8 linker serves as a flexible tether connecting an E3 ubiquitin ligase ligand to a target protein binder. The PEG8 length occupies a validated optimization range identified as optimal for ternary complex formation—the spatial arrangement required for productive ubiquitination and subsequent proteasomal degradation . This application is particularly relevant for targets traditionally considered 'undruggable' by conventional small-molecule inhibition, where induced proximity and targeted degradation offer an alternative therapeutic modality . The commercial availability of Benzyl-PEG8-THP at ≥98% purity supports reproducible synthesis of PROTAC candidates for lead optimization studies .

Technical Documentation Hub

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